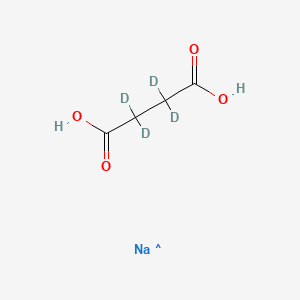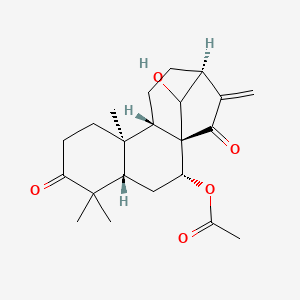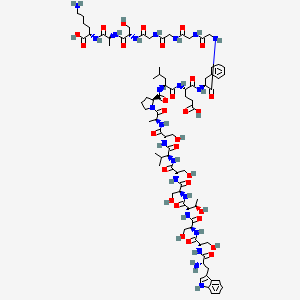
P2X2/3 modulator-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P2X2/3 modulator-1 is a compound that acts as a modulator for P2X2/3 receptors. These receptors are part of the purinergic receptor family, which are activated by extracellular adenosine triphosphate (ATP). P2X2/3 receptors are heteromeric ion channels composed of P2X2 and P2X3 subunits. They play a crucial role in sensory signaling, particularly in nociception, which is the sensory perception of pain .
Vorbereitungsmethoden
The synthesis of P2X2/3 modulator-1 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification processes such as crystallization and chromatography .
Analyse Chemischer Reaktionen
P2X2/3 modulator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
P2X2/3 modulator-1 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of purinergic receptors. In biology and medicine, it is utilized to investigate the role of P2X2/3 receptors in various physiological and pathological processes, including pain perception, inflammation, and central nervous system disorders. The compound has shown promise in preclinical studies for the treatment of chronic pain, bladder dysfunction, and other conditions associated with P2X2/3 receptor activity .
Wirkmechanismus
The mechanism of action of P2X2/3 modulator-1 involves its interaction with P2X2/3 receptors. Upon binding to these receptors, the compound modulates their activity, leading to changes in ion flux across the cell membrane. This modulation affects the downstream signaling pathways involved in nociception and other sensory processes. The molecular targets of this compound include the ATP-binding sites on the P2X2 and P2X3 subunits, which are critical for receptor activation and function .
Vergleich Mit ähnlichen Verbindungen
P2X2/3 modulator-1 can be compared with other compounds that target purinergic receptors, such as P2X3 receptor antagonists and P2X2 receptor modulators. While P2X3 receptor antagonists specifically inhibit P2X3 homomeric receptors, this compound targets the heteromeric P2X2/3 receptors, providing a broader range of effects. Similar compounds include eliapixant, a selective P2X3 receptor antagonist, and other tool compounds used to study P2X and P2Y receptors .
Eigenschaften
Molekularformel |
C26H21N5O |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
3-(4-cyanopyridin-3-yl)-5-(5-methylpyridin-2-yl)-N-[(6-methylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21N5O/c1-17-3-6-25(30-13-17)22-9-21(24-16-28-8-7-20(24)12-27)10-23(11-22)26(32)31-15-19-5-4-18(2)29-14-19/h3-11,13-14,16H,15H2,1-2H3,(H,31,32) |
InChI-Schlüssel |
XGUULIGRSUPHAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C4=C(C=CN=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)



![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)





